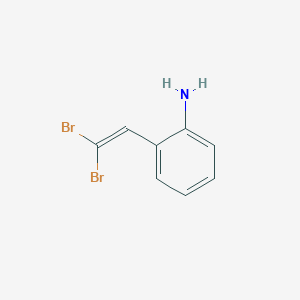

2-(2,2-Dibromoethenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dibromoethenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGSEJHYJTUKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438663 | |

| Record name | 2-(2,2-dibromo-vinyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167558-54-5 | |

| Record name | 2-(2,2-dibromo-vinyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 2 2,2 Dibromoethenyl Aniline

Preparation of Key Precursors: 1-(2,2-Dibromoethenyl)-2-nitrobenzene (B2842958)

The primary route to 1-(2,2-dibromoethenyl)-2-nitrobenzene involves the olefination of 2-nitrobenzaldehyde (B1664092). orgsyn.org This transformation is crucial for establishing the dibromoethenyl moiety.

Adaptations of the Corey-Fuchs Olefination Procedure

The Corey-Fuchs reaction is a well-established method for converting aldehydes into terminal alkynes, proceeding through a dibromoolefin intermediate. researchgate.netjk-sci.comwikipedia.org The initial step, which yields the 1,1-dibromoolefin, is a modification of the Wittig reaction and is sometimes referred to as the Ramirez olefination. orgsyn.orgscispace.com This reaction typically involves treating an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. researchgate.netwikipedia.org

In the synthesis of 1-(2,2-dibromoethenyl)-2-nitrobenzene, adaptations to the classical Corey-Fuchs conditions have been implemented to enhance efficiency and yield. orgsyn.org One significant modification involves the substitution of triphenylphosphine with triisopropyl phosphite (B83602). orgsyn.org This change has been shown to provide comparable, and in some cases superior, results, particularly with less reactive ketones. orgsyn.org

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of 1-(2,2-dibromoethenyl)-2-nitrobenzene from 2-nitrobenzaldehyde is highly dependent on the careful control of reaction parameters. A typical procedure involves the reaction of 2-nitrobenzaldehyde with tetrabromomethane in the presence of triisopropyl phosphite in dichloromethane (B109758) at a low temperature (2-3 °C). orgsyn.org Maintaining this low temperature during the addition of the phosphite is critical to the reaction's success. orgsyn.org

The selection of reagents and their stoichiometry is also paramount. For instance, using an excess of tetrabromomethane and triisopropyl phosphite relative to the starting aldehyde ensures the complete conversion of the aldehyde. orgsyn.org The reaction progress can be monitored by thin-layer chromatography (TLC). orgsyn.orgorgsyn.org Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. orgsyn.org

Table 1: Optimized Reaction Conditions for the Synthesis of 1-(2,2-Dibromoethenyl)-2-nitrobenzene orgsyn.org

| Parameter | Condition |

| Starting Material | 2-Nitrobenzaldehyde |

| Reagents | Tetrabromomethane, Triisopropyl phosphite |

| Solvent | Dichloromethane |

| Temperature | 2-3 °C (maintained during phosphite addition) |

| Reaction Time | ~0.5 hours |

| Quenching Agent | Saturated aqueous sodium bicarbonate |

| Yield | 73-75% |

Challenges and Considerations in Intermediate Preparation

While the adapted Corey-Fuchs olefination is effective, certain challenges and considerations must be addressed. The formation of triphenylphosphine oxide as a byproduct in traditional Corey-Fuchs reactions can complicate product purification. orgsyn.org The use of triisopropyl phosphite helps to mitigate this issue. orgsyn.org

Another consideration is the potential for side reactions. The reaction temperature must be carefully controlled to prevent unwanted byproducts. orgsyn.org Additionally, the workup procedure, which involves extraction and concentration, must be performed carefully to avoid loss of the desired product. orgsyn.org The final product, 1-(2,2-dibromoethenyl)-2-nitrobenzene, is isolated as a brown crystalline solid. orgsyn.orgorgsyn.org

Reductive Transformation of Nitrobenzene to Aniline (B41778)

The final step in the synthesis of 2-(2,2-dibromoethenyl)aniline is the reduction of the nitro group in 1-(2,2-dibromoethenyl)-2-nitrobenzene. orgsyn.org This transformation is a common and crucial step in the synthesis of many aromatic amines. acs.org

Catalytic Hydrogenation Protocols for Amine Functionality Introduction

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines. acs.orgwikipedia.org This method offers high selectivity and is often performed under mild conditions. orgsyn.org For the reduction of 1-(2,2-dibromoethenyl)-2-nitrobenzene, a vanadium-doped platinum on activated carbon catalyst has been successfully employed. orgsyn.org

The reaction is typically carried out in a pressure autoclave under a hydrogen atmosphere (2.5 bar) at room temperature. orgsyn.org Methanol is a suitable solvent for this transformation. orgsyn.org The progress of the reaction can be monitored by TLC. orgsyn.org After the reaction is complete, the catalyst is removed by filtration through Celite, and the product is isolated. orgsyn.org

Table 2: Conditions for Catalytic Hydrogenation of 1-(2,2-Dibromoethenyl)-2-nitrobenzene orgsyn.org

| Parameter | Condition |

| Starting Material | 1-(2,2-Dibromoethenyl)-2-nitrobenzene |

| Catalyst | Vanadium-doped platinum on activated carbon |

| Solvent | Methanol |

| Hydrogen Pressure | 2.5 bar |

| Temperature | Room temperature |

| Reaction Time | 3 hours |

| Yield | 99% |

Alternative Reduction Strategies

While catalytic hydrogenation is highly effective, several other methods exist for the reduction of aromatic nitro compounds. acs.orgwikipedia.org These can be broadly categorized into reductions using metals in acidic media and hydride transfer reactions. acs.org

Common metal-based reducing agents include iron in acidic media, tin(II) chloride, and sodium hydrosulfite. wikipedia.orgresearchgate.net These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. researchgate.net For instance, the selective reduction of aromatic nitro groups in the presence of halides and olefins can be achieved using stannous chloride dihydrate (SnCl₂·2H₂O) or iron powder with a catalytic amount of ferric chloride hexahydrate (FeCl₃·6H₂O). orgsyn.org

More recently, novel metal-free reduction methods have been developed. One such method utilizes boron triiodide (BI₃) generated in situ from potassium borohydride (B1222165) (KBH₄) and iodine (I₂). organic-chemistry.orgnih.gov This approach offers a practical and environmentally friendly alternative to traditional methods, producing low-toxicity byproducts. organic-chemistry.org Another metal-free option is the use of trichlorosilane (B8805176) in the presence of a tertiary amine, which has a broad substrate scope. nih.gov

Derivatization Strategies for Substituted this compound Analogues

The compound this compound serves as a versatile building block in organic synthesis, primarily due to the reactive nature of both the aniline moiety and the gem-dibromoethenyl group. These functional groups allow for a wide range of derivatization reactions, leading to the formation of diverse and complex molecular architectures, particularly heterocyclic compounds. Palladium-catalyzed cross-coupling reactions are prominently featured in these transformations.

One of the most significant applications of this compound and its substituted analogues is in the synthesis of indole (B1671886) derivatives. A highly efficient, modular approach involves a palladium-catalyzed tandem reaction. This process combines an intramolecular amination with an intermolecular Suzuki coupling, utilizing an organoboron reagent. This method is versatile, accommodating aryl, alkenyl, and alkyl boron reagents, and tolerates various substitution patterns on the aniline ring, enabling the synthesis of indoles with substituents at the C2 through C7 positions. acs.org

Another prominent strategy for derivatization is the synthesis of 2,3'-bisindoles. This is achieved through a palladium-catalyzed coupling reaction between o-(2,2-dibromovinyl)anilines and o-ethynylanilines. researchgate.net In this reaction, the o-(2,2-dibromovinyl)aniline acts as a 2-functionalized indole precursor. The reaction demonstrates high efficiency and good tolerance for various functional groups. researchgate.net

Furthermore, 2-(gem-dibromovinyl)anilines are key precursors for the synthesis of 2-amino-3-bromoquinolines. This transformation occurs via a tandem palladium-catalyzed isocyanide insertion and intramolecular cyclization. The reaction proceeds efficiently under optimized conditions, using a palladium catalyst such as Pd(dppf)Cl₂ and a base like cesium carbonate in a solvent like 1,4-dioxane (B91453). rsc.org The resulting polyhalogenated 2-amino-3-bromoquinolines are themselves valuable intermediates for further functionalization through Suzuki, Sonogashira, or Heck reactions. rsc.org

The versatility of this compound extends to the synthesis of other complex heterocyclic systems. For instance, it is a crucial intermediate in the multi-step synthesis of 9H-pyrimido[4,5-b]indoles and 9H-pyrido[2,3-b]indoles. The initial step often involves the formation of 2-(2,2-dibromovinyl)aniline from 1-bromo-2-(2,2-dibromovinyl)benzene (B13214496) through a copper(I)-catalyzed amination. sioc-journal.cn

Derivatization is not limited to the formation of new rings. The dibromoethenyl group itself can be modified. For example, palladium-catalyzed reactions have been developed for the synthesis of 2-trifluoromethylthio- and 2-trifluoromethylseleno-substituted indoles starting from the corresponding 2-(2,2-dibromovinyl)anilines. sioc-journal.cn Additionally, the synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines has been reported using a robust palladium catalyst system. researchgate.net

Substituents can also be introduced onto the aniline ring to create a library of analogues. For example, 4-fluoro-2-(2,2-dibromoethenyl)aniline is a known analogue. vulcanchem.com The synthesis of such compounds can be achieved by starting with the appropriately substituted aniline or by direct modification of the aromatic ring, although the latter is less common for this specific parent compound.

The following tables summarize some of the key derivatization strategies for this compound analogues.

Table 1: Synthesis of Indole and Quinoline Derivatives

| Starting Material | Reagent(s) | Catalyst/Base | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-(2,2-Dibromovinyl)aniline | Arylboronic acid | Pd(OAc)₂, SPhos / K₃PO₄ | 2-Arylindole | 60-95 | acs.org |

| 2-(2,2-Dibromovinyl)aniline | t-BuNC | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-Amino-3-bromoquinoline | 77-88 | rsc.org |

| 2-(2,2-Dibromovinyl)aniline | Zn(CN)₂ | Pd₂(dba)₃, XPhos / Zn(TFA)₂ | 2-Cyanoindole | 70-92 | researchgate.net |

| 2-(2,2-Dibromovinyl)aniline | N,N-Dimethyl-2-(phenylethynyl)aniline | Pd(OAc)₂, PPh₃ / K₂CO₃ | 1'-(Dimethyl)-2-phenyl-2,3'-biindole | 85 | researchgate.net |

Table 2: Synthesis of Substituted Analogues and other Heterocycles

| Starting Material | Reagent(s)/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 1-Bromo-2-(2,2-dibromovinyl)benzene | aq. NH₃, Benzaldehyde, NaCN | 2-Phenyl-1H-indole-3-carbonitrile | 55 | sioc-journal.cn |

| 2-(2,2-Dibromovinyl)phenols/anilines | [(bpy)CuSeCF₃], Pd(OAc)₂, Xantphos / Cs₂CO₃ | 2-Trifluoromethylseleno-indoles | 35-41 | sioc-journal.cn |

Advanced Spectroscopic Characterization and Structural Analysis of 2 2,2 Dibromoethenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 2-(2,2-dibromoethenyl)aniline, the aromatic protons are expected to appear in the range of δ 6.5–7.5 ppm. The vinyl proton, being in proximity to the electronegative bromine atoms, is anticipated to resonate at a similar range of δ 6.8–7.2 ppm. The protons of the amine group (-NH₂) typically exhibit a broad signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₄) | 6.5 - 7.5 |

| Vinyl (=CH) | 6.8 - 7.2 |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

The ¹³C NMR spectrum provides valuable insight into the carbon framework of the molecule. For this compound, the carbon atoms of the benzene (B151609) ring are expected to produce signals within the typical aromatic region. The carbon atom of the ethenyl group that is bonded to the two bromine atoms (=CBr₂) is predicted to have a chemical shift in the range of δ 110–120 ppm. The carbon atom of the phenyl group attached to the amine group (C-NH₂) will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₄) | 115 - 150 |

| Ethenyl (=CBr₂) | 110 - 120 |

Note: The specific chemical shifts are dependent on the solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Confirmation

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of this compound, the characteristic N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the aromatic ring is anticipated around 1600 cm⁻¹. The C-Br stretching vibrations will likely be observed in the lower frequency region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C=C) | Stretch | ~1600 |

| Ethenyl (C=C) | Stretch | ~1620 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound (C₈H₇Br₂N), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (with isotopes ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. A common fragmentation pattern for anilines involves the loss of a hydrogen atom (M-1) followed by the elimination of hydrogen cyanide (HCN). miamioh.edu

Reactivity and Mechanistic Investigations of 2 2,2 Dibromoethenyl Aniline in Catalytic Transformations

Transition-Metal-Catalyzed Coupling Reactions

The strategic positioning of the amino group and the dibromoalkene in 2-(2,2-dibromoethenyl)aniline makes it an ideal substrate for a range of transition-metal-catalyzed coupling reactions. sci-hub.st These reactions often proceed in a tandem or cascade fashion, allowing for the rapid construction of intricate molecular architectures from simple starting materials. Palladium catalysts, in particular, have been extensively utilized to mediate these transformations, demonstrating high efficiency and functional group tolerance. researchgate.netacs.org

Palladium catalysis has proven to be a powerful tool for the functionalization of this compound. researchgate.netacs.orgresearchgate.net The diverse reactivity of this substrate under palladium catalysis allows for selective C-N and C-C bond formations, leading to the synthesis of a wide array of heterocyclic compounds, most notably indoles and their derivatives. acs.orgnih.govresearchgate.net

A key transformation of this compound is its palladium-catalyzed intramolecular cyclization to form 2-bromoindoles. sci-hub.st This process involves the formation of a C-N bond between the aniline (B41778) nitrogen and the vinyl carbon. The reaction is typically promoted by a palladium catalyst and a suitable base. acs.org The use of a bulky phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3), has been shown to be crucial for achieving high yields, as it prevents catalyst inhibition by the product. organic-chemistry.org This intramolecular amination can also be part of a tandem sequence, where the initial cyclization is followed by further functionalization. acs.org

A highly efficient method for indole (B1671886) synthesis involves a palladium-catalyzed tandem intramolecular amination and intermolecular Suzuki coupling of gem-dihalovinylaniline substrates with an organoboron reagent. acs.org This modular approach tolerates a variety of substitution patterns on the aniline ring and allows for the successful employment of aryl, alkenyl, and alkyl boron reagents. acs.org

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between organohalides and organoboron compounds, is a cornerstone of modern organic synthesis for forming C-C bonds. jk-sci.comnumberanalytics.comorganic-chemistry.org In the context of this compound, the gem-dibromovinyl group provides two reactive sites for Suzuki coupling. This allows for the sequential or simultaneous introduction of two different organic groups.

A highly selective tandem cross-coupling approach utilizes a palladium catalyst to first facilitate an intramolecular C-N bond formation to generate an indole ring, followed by an intermolecular Suzuki coupling with an organoboron reagent at the C2 position. acs.org This modular strategy has been successfully applied to synthesize a diverse range of 2-substituted indoles using various aryl, alkenyl, and alkyl boronic acids. acs.org The reaction proceeds with good to excellent yields and tolerates a wide array of functional groups. researchgate.net

| Catalyst/Ligand | Base | Organoboron Reagent | Product | Yield (%) | Reference |

| Pd(OAc)₂ / S-Phos | K₃PO₄·H₂O | Arylboronic acids | 2-Arylindoles | Good to Excellent | researchgate.net |

| Pd(OAc)₂ / S-Phos | K₃PO₄·H₂O | Alkenylboronic acids | 2-Alkenylindoles | Good to Excellent | researchgate.net |

| Pd(OAc)₂ / S-Phos | K₃PO₄·H₂O | Alkyl 9-BBN derivatives | 2-Alkylindoles | Good to Excellent | researchgate.net |

This table summarizes the conditions for the tandem intramolecular amination/Suzuki coupling of this compound.

The reactivity of this compound has been harnessed in palladium-catalyzed tandem reactions to construct complex polycyclic heteroaromatic hydrocarbons (PHAs). uni-rostock.de These strategies often involve a sequence of coupling reactions, such as an initial Suzuki-Miyaura coupling followed by a direct arylation, to build the polycyclic framework in a single pot. uni-rostock.de For instance, the reaction of a derivative, 3-(2,2-dibromo-vinyl)-4-pyrrol-1-yl-pyridine, with a boronic acid undergoes a Suzuki coupling followed by a palladium-catalyzed C-H activation to yield a pyrrolo[1,2-a] Current time information in Madison County, US.colab.wsnaphthyridine. uni-rostock.de

Another powerful approach involves a palladium-mediated multicomponent reaction (MCR) between 2-(2,2-dibromovinyl)anilines, isocyanates, and terminal alkynes to generate functionalized pyrrolo[1,2-a]quinolines. dovepress.com This demonstrates the potential to form multiple bonds and rings in a single, efficient operation.

An elegant application of the unique reactivity of this compound is in the synthesis of unsymmetrical 2,3′-bisindoles. researchgate.netresearchgate.net In this palladium-catalyzed coupling reaction, this compound serves as a precursor to the 2-functionalized indole moiety, while an o-alkynylaniline acts as the precursor to the 3-functionalized indole. researchgate.net This protocol is characterized by its high efficiency and good tolerance for various functional groups. researchgate.net The reaction proceeds through a complex catalytic cycle that likely involves Sonogashira-type coupling and subsequent cyclization steps. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) | Reference |

| 2-(2,2-dibromovinyl)aniline | N,N-dimethyl-2-(phenylethynyl)aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,1'-Dimethyl-2,3'-bisindole | 74 | researchgate.net |

This table illustrates the palladium-catalyzed synthesis of a 2,3'-bisindole derivative.

An efficient palladium(0)-catalyzed method has been developed for the synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines. nih.govresearchgate.netcolab.ws These compounds are prevalent in natural products and exhibit significant biological activity. organic-chemistry.orgcolab.ws A key feature of this protocol is the use of Zn(TFA)₂ as an additive to prolong the life of the catalyst. nih.govresearchgate.netcolab.ws Furthermore, the reaction design cleverly minimizes the concentration of free cyanide in the reaction mixture by utilizing the solubility properties of Zn(CN)₂ in a biphasic solvent system. nih.govresearchgate.netcolab.ws

Synthesis of Bis-Heterocycles (e.g., 2,3′-Bisindoles)

Copper-Catalyzed Reactions

Copper catalysts, valued for their low cost and high efficiency, have been extensively used to mediate the transformations of this compound. researchgate.net These reactions encompass C-heteroatom bond formations, cyclizations to form fused ring systems, and multi-component annulations to construct diverse heterocyclic frameworks.

Copper-catalyzed C-O bond formation, a type of etherification, has been demonstrated with derivatives of this compound. sioc-journal.cn Specifically, 2-(2,2-dibromovinyl)phenol (B8367773) derivatives react with various phenols in the presence of a copper acetate (B1210297) catalyst and cesium carbonate as a base to produce 2-phenoxybenzofurans in good yields. sioc-journal.cn This one-pot reaction proceeds through a tandem etherification process under ligand-free conditions. sioc-journal.cn The choice of base and solvent significantly impacts the reaction's success, with cesium carbonate and N,N-dimethyl formamide (B127407) (DMF) being optimal. sioc-journal.cn

A study on the copper-catalyzed etherification of aryl halides has shown that ligated copper complexes can be more efficient than anionic species. nih.gov For instance, the reaction of a copper(I) phenoxide complex with p-iodotoluene showed low conversion, but the addition of a phenanthroline ligand significantly improved the yield of the resulting biaryl ether. nih.gov This highlights the importance of ligands in enhancing the catalytic activity of copper in C-O bond forming reactions. nih.gov

| Reactants | Catalyst System | Product Yield |

| Copper(I) phenoxide, p-iodotoluene | - | ~10% |

| Copper(I) phenoxide, p-iodotoluene | phenanthroline | 81% |

The synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives, a class of compounds with interesting photophysical properties, can be achieved through copper-catalyzed reactions of this compound precursors. sioc-journal.cn For example, 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole undergoes a palladium-catalyzed reaction with polyfluoroarenes to generate 4-polyfluoroaryl pyrrolo[1,2-a]quinolines. researchgate.net While this specific example uses palladium, copper catalysis is also instrumental in the synthesis of related fused heterocyclic systems. sioc-journal.cn

A one-pot, two-step protocol involving a Cu(I)-catalyzed formation of a ynamide followed by a Ag(I)-mediated intramolecular hydroarylation has been developed to construct tricyclic and tetracyclic heterocycles. sioc-journal.cn This methodology has been successfully applied to the synthesis of pyrrolo[1,2-a]quinoline derivatives. sioc-journal.cn The reaction demonstrates good tolerance for various substrates, including those with bromo substituents. sioc-journal.cn

Multi-component reactions (MCRs) involving this compound provide a powerful strategy for the diversity-oriented synthesis of complex annulated heterocycles. A notable example is a two-step protocol that begins with a three-component tandem reaction of 2-(2,2-dibromovinyl)aniline, an isocyanate, and a terminal alkyne. acs.orgnih.gov This initial step, co-catalyzed by copper and palladium, leads to the formation of an N-1 and C-2 functionalized indole. acs.orgnih.gov This intermediate then undergoes further cyclization in a subsequent step. acs.orgnih.gov

In another application, a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849) allows for the selective synthesis of various indole derivatives. organic-chemistry.org The outcome of the reaction, yielding either 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles, is dependent on the concentration of ammonia, the molar ratio of the reactants, and the specific aldehyde used. organic-chemistry.org This highlights the versatility of copper catalysis in directing the outcome of complex multi-component reactions.

Cyclizations for Pyrrolo[1,2-a]quinoline Derivatives

Gold and Silver Co-Catalysis in Cyclization Reactions

The combination of gold and silver catalysts has proven to be a potent system for mediating chemoselective cyclization reactions of derivatives of this compound, leading to the formation of annulated indoles. acs.orgnih.gov The interplay between the two metals and the effect of counterions play a crucial role in determining the reaction pathway and the final product.

Following the initial copper/palladium-catalyzed three-component reaction to form an enyne–urea (B33335) derivative, a subsequent cyclization step can be directed towards either N- or O-cyclized products through the careful selection of a gold/silver co-catalyst system. acs.orgnih.gov The enyne–urea derivative undergoes a chemoselective and regioselective 6-endo-dig cyclization. acs.orgnih.gov

Specifically, the use of Au(I)/AgNO3 promotes the formation of the O-cyclized product, while the Au(I)/AgOTf system favors the N-cyclized product. acs.orgnih.gov This remarkable selectivity allows for a diversity-oriented synthesis of annulated indoles from a common precursor. acs.orgnih.gov

| Catalyst System | Cyclization Product |

| Au(I)/AgNO3 | O-cyclized |

| Au(I)/AgOTf | N-cyclized |

The regiodivergent outcome of the gold/silver co-catalyzed cyclization is attributed to the influence of the counterion from the silver salt. acs.orgnih.gov Mechanistic investigations have shed light on the role of the counterion in directing the reaction towards either N- or O-cyclization. acs.orgnih.gov The "silver effect" in gold catalysis is a recognized phenomenon where the presence of silver can significantly alter the course of a reaction. montclair.edu

In the case of the enyne-urea cyclization, the different counterions (NO3- vs. OTf-) are believed to modulate the electronic properties of the gold catalyst, thereby influencing the regioselectivity of the nucleophilic attack by the nitrogen or oxygen atom of the urea moiety. acs.orgnih.gov This demonstrates a sophisticated level of control over the reaction pathway through the subtle choice of the catalytic system. The choice of counterion can be a critical factor in achieving pathway selectivity in gold-catalyzed reactions. nih.gov

Chemoselective 6-endo-dig N- and O-Cyclizations

Nickel-Catalyzed Cascade Reactions

The compound this compound serves as a valuable substrate in nickel-catalyzed cascade reactions, which allow for the construction of complex molecular architectures in a single operation. These transformations leverage the unique reactivity of the gem-dibromoolefin moiety in conjunction with the adjacent aniline group. Research has demonstrated that nickel catalysts can facilitate domino transformations of substrates like 2-iodoanilines, which are structurally related precursors, to form dihydro-benzofurans or indoles. rsc.org In these processes, the nickel catalyst typically engages in an oxidative addition, followed by a series of intramolecular events. rsc.org

For instance, nickel-catalyzed reactions can be designed to proceed via a cascade involving ring-opening and lactonization when appropriate substrates are used. uoguelph.ca While specific examples detailing cascade reactions starting directly from this compound are part of an evolving area of research, the established reactivity of nickel with similar phenolic and aniline derivatives underscores the potential of this approach. nih.govnih.gov The general mechanism often involves the initial formation of a nickelacycle, which then undergoes further transformations. The efficiency and outcome of these cascade reactions are highly dependent on the choice of ligands, reductants, and other additives. For example, in related systems, Mo(CO)₆ has been used as a carbonylating agent and Manganese as a reductant to afford desired products in yields ranging from low to excellent. rsc.org

A notable application is the palladium-catalyzed synthesis of 2-cyanoindoles from 2-(2,2-dibromovinyl)aniline, where oxidative addition of palladium to the C-Br bond initiates the cyclization. sioc-journal.cn This highlights a common pathway where the initial metal insertion is followed by deprotonation of the aniline and reductive elimination to form a 2-bromo-1H-indole intermediate, which can then undergo further functionalization. sioc-journal.cn

Metal-Free Organic Transformations

The reactivity of this compound can also be harnessed in the absence of transition metal catalysts, offering pathways that are often more economical and environmentally benign. These transformations typically rely on specific reagents or energy sources to promote cyclization and aromatization.

Tetrabutylammonium Fluoride (B91410) (TBAF)-Promoted Intramolecular Cyclizations

Tetrabutylammonium fluoride (TBAF) has been identified as a highly effective reagent for promoting the intramolecular cyclization of this compound derivatives. rsc.orgnih.gov This metal-free approach provides a convenient route to synthesize 2-bromoindoles. acs.org The reaction proceeds by treating the gem-dibromoolefin substrate with a base, such as cesium carbonate (Cs₂CO₃), which facilitates an intramolecular cyclization to furnish the indole ring system. acs.org

The role of TBAF is often as a source of fluoride ions, which can act as a base or promoter in the cyclization step. medchemexpress.com In sequential reactions, TBAF has been used to promote the cyclization of 2-iodoanilines with terminal alkynes following a Sonogashira coupling, leading to 2-substituted indoles in good yields. nih.gov This demonstrates its utility in facilitating the key ring-closing step in indole synthesis. nih.govresearchgate.net

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | Cs₂CO₃, TBAF, DMF, 100 °C | 2-Bromoindole | Good |

| Substituted 2-(2,2-Dibromoethenyl)anilines | TBAF, THF, Microwave | Substituted 2-Bromoindoles | Good to Excellent |

Microwave Irradiation Conditions in Metal-Free Syntheses

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rroij.com In the context of metal-free transformations of this compound, microwave energy can be used to efficiently drive the synthesis of 2-bromoindoles. acs.org

Specifically, the intramolecular cyclization of 2-(gem-dibromovinyl)anilines in the presence of TBAF can be significantly enhanced under microwave irradiation. acs.org This method avoids the need for metal catalysts and often organic solvents, aligning with the principles of green chemistry. organic-chemistry.orgsciforum.net The solid-state reaction of anilines with phenacyl bromides followed by microwave irradiation is a known solvent-free method for producing 2-arylindoles. organic-chemistry.orgsciforum.net A study demonstrated that irradiating a mixture of 2-(gem-dibromovinyl)anilines and TBAF provides the corresponding 2-bromoindoles in good to excellent yields, showcasing a rapid and efficient protocol. acs.org

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | TBAF | THF | Microwave, 120 °C, 30 min | 2-Bromoindole | 85% |

| 5-Methyl-2-(2,2-dibromoethenyl)aniline | TBAF | THF | Microwave, 120 °C, 30 min | 2-Bromo-5-methylindole | 88% |

| 5-Methoxy-2-(2,2-dibromoethenyl)aniline | TBAF | THF | Microwave, 120 °C, 30 min | 2-Bromo-5-methoxyindole | 82% |

Computational Chemistry and Mechanistic Elucidation

To gain deeper insight into the reaction mechanisms, computational chemistry, particularly Density Functional Theory (DFT), has been employed. These studies provide valuable information on the energetics of reaction pathways, the structures of intermediates and transition states, and the factors controlling selectivity.

Density Functional Theory (DFT) Studies on Reaction Pathway Energetics

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound and related compounds. researchgate.netescholarship.org For example, in a palladium-catalyzed synthesis of 2,3′-bisindoles, DFT studies were used to understand the reaction mechanism where 2-(2,2-dibromovinyl)aniline acts as a 2-functionalized indole precursor. researchgate.net These computational investigations help in rationalizing the observed product distributions and in optimizing reaction conditions.

The application of conceptual DFT provides reactivity indices that can predict the behavior of molecules in chemical reactions. mdpi.com For aniline and its derivatives, DFT calculations have been performed to analyze properties such as π-electron delocalization and tautomeric preferences, which are crucial for understanding their reactivity in cyclization reactions. researchgate.net In the context of TBAF-promoted cyclizations, DFT could be used to model the interaction of the fluoride ion with the substrate and calculate the energy barriers for the subsequent ring-closing and elimination steps, confirming the favorability of the proposed pathway. nih.govorganic-chemistry.org

Transition State Characterization and Reaction Coordinate Analysis

A critical aspect of mechanistic studies is the characterization of transition states (TS) and the analysis of the reaction coordinate, which maps the lowest energy path from reactants to products. organic-chemistry.org For reactions involving this compound, computational studies can identify the key transition states for steps such as C-N bond formation and subsequent aromatization. organic-chemistry.orgrsc.org

For example, in the cyclization to form indoles, DFT calculations would be used to locate the transition state for the nucleophilic attack of the aniline nitrogen onto one of the vinyl carbons, followed by the transition state for the elimination of HBr. Analysis of the imaginary frequencies of these transition states confirms that they connect the reactant and product states as expected. The calculated activation energies provide a quantitative measure of the reaction feasibility. While specific TS analysis for this compound cyclization is a niche research topic, mechanistic studies on similar systems, such as the synthesis of annulated indoles, rely on these computational approaches to explain the role of catalysts and counterions in directing the reaction toward specific products. acs.org These analyses provide a detailed, atomistic-level understanding of the transformation. scholaris.ca

Insights into Catalyst Selectivity and Efficiency

The successful synthesis of complex heterocyclic structures from this compound and its derivatives is highly dependent on the catalyst system employed. Research into these catalytic transformations has revealed that the choice of metal, ligand, and reaction conditions critically influences both the efficiency (yield and reaction rate) and the selectivity (the specific product formed) of the reaction.

Palladium Catalysis: Ligand and System Effects

Palladium catalysts are frequently used for transformations of this compound derivatives, often leading to the formation of indole and indene (B144670) skeletons. researchgate.net The efficiency and selectivity of these reactions are not determined by the metal alone but by the entire catalytic system.

One key insight is the crucial role of phosphine ligands in preventing catalyst inhibition. In the palladium(0)-catalyzed C-N bond-forming reaction to produce brominated indoles, the use of a bulky phosphine ligand like tri-tert-butylphosphine (P(tBu)₃) is essential for reactivity. organic-chemistry.org It is proposed that the bulky nature of this ligand helps to prevent the catalyst from being inhibited by facilitating a reversible oxidative addition into the C-Br bond of the product. organic-chemistry.org This allows the catalyst to turn over effectively, leading to higher efficiency.

Furthermore, palladium-catalyzed tandem reactions, which involve multiple sequential bond-forming events in a single pot, showcase the catalyst's ability to control selectivity. For instance, the reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids can be directed to form functionalized 1-methylene-1H-indenes in good yields through a tandem Suzuki-Miyaura coupling and Heck reaction. researchgate.net Similarly, a domino C,N-coupling/carbonylation/Suzuki coupling sequence using this compound and boronic acids under a carbon monoxide atmosphere efficiently produces 2-aroylindoles. researchgate.net These complex transformations rely on a palladium catalyst that remains active and selective through multiple steps.

The choice of the palladium precursor and ligands can also influence catalytic activity. Studies on the oxidative carbonylation of aniline have shown that various Pd(II) complexes can efficiently catalyze the reaction, with performance often exceeding that of simple PdCl₂. mdpi.com The combination of the palladium catalyst with co-catalysts and electron transfer mediators, such as FeCl₃ and O₂, can dramatically increase the turnover frequency (TOF), a direct measure of catalyst efficiency. mdpi.com

Comparative Catalyst Performance

The selection of the transition metal is fundamental to directing the reaction toward a desired product. While palladium is effective for many cyclizations, other metals like copper are used for different transformations. In the synthesis of 2,4-disubstituted quinolines via aniline-aldehyde-alkyne coupling, various metal-based catalytic systems have been explored. A combination of Cu(OTf)₂ and trifluoroacetic acid (TFA) was found to be effective, whereas systems based on AgOAc, Pd(OAc)₂, or Ph₃PAuCl were completely ineffective for the same transformation. chemrevlett.com This highlights the high degree of selectivity conferred by the specific metal catalyst.

In a palladium-catalyzed coupling reaction between o-(2,2-dibromovinyl)anilines and o-ethynylanilines to form 2,3′-bisindoles, the protocol was noted for its high efficiency and broad functional group tolerance, underscoring the robustness of the chosen Pd-catalyst system. researchgate.net

The following tables summarize the findings from various studies, illustrating the impact of different catalytic systems on the transformation of this compound and related substrates.

| Substrate | Catalyst System | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2,2-dibromovinyl)-2-alkenylbenzene + Arylboronic Acid | Palladium Catalyst | Tandem Suzuki-Miyaura/Heck | 1-Methylene-1H-indenes | Good | researchgate.net |

| 1-(2,2-dibromovinyl)-2-alkynylbenzene + Arylboronic Acid | Palladium Catalyst | Tandem Suzuki-Miyaura/Cyclization | 1-Methyleneindenes | High | researchgate.net |

| This compound + Boronic Acid + CO | Palladium Catalyst | Domino C,N-Coupling/Carbonylation/Suzuki | 2-Aroylindoles | Not Specified | researchgate.net |

| o-(2,2-Dibromovinyl)aniline + o-Ethynylaniline | Pd-Catalyst | Coupling/Cyclization | 2,3′-Bisindoles | High Efficiency | researchgate.net |

| Reactants | Catalyst System | Solvent | Result | Reference |

|---|---|---|---|---|

| Aniline + Aldehyde + Alkyne | Cu(OTf)₂ / TFA | DCE | Effective, High Yield | chemrevlett.com |

| Aniline + Aldehyde + Alkyne | AgOAc / TFA | DCE | Ineffective | chemrevlett.com |

| Aniline + Aldehyde + Alkyne | Pd(OAc)₂ / TFA | DCE | Ineffective | chemrevlett.com |

| Aniline + Aldehyde + Alkyne | Ph₃PAuCl / TFA | DCE | Ineffective | chemrevlett.com |

Synthetic Utility and Applications of 2 2,2 Dibromoethenyl Aniline in Complex Molecule Construction

Modular and Diversity-Oriented Synthesis of Functionalized Indoles

2-(2,2-Dibromoethenyl)aniline is a key starting material for the modular and diversity-oriented synthesis of functionalized indoles. acs.orgnih.gov This approach allows for the construction of a wide array of indole (B1671886) derivatives by systematically varying the reaction components. A highly efficient method involves a palladium-catalyzed tandem intramolecular amination and intermolecular Suzuki coupling, which successfully employs aryl, alkenyl, and alkyl boron reagents. acs.org This versatility enables the creation of indoles with diverse substituents at various positions. acs.org

One notable strategy is a two-step protocol that begins with a three-component tandem reaction involving this compound, an isocyanate, and a terminal alkyne. acs.orgnih.gov This initial step, catalyzed by copper and palladium, yields an N-1 and C-2 functionalized indole. acs.orgnih.gov This modular approach provides a foundation for further diversification.

The functionalized indoles generated from this compound can undergo subsequent cyclization reactions to form annulated indoles and other polyheterocyclic systems. acs.orgnih.gov For instance, an enyne-urea derivative formed in the initial multicomponent reaction can undergo a chemo- and regioselective 6-endo cyclization. acs.orgnih.gov The outcome of this cyclization is notably influenced by the choice of catalyst and counter-ion. Using a gold(I)/silver nitrate (B79036) catalyst leads to an O-cyclized product, while a gold(I)/silver triflate catalyst yields an N-cyclized product. acs.orgnih.gov This divergent reactivity allows for the synthesis of a diverse range of annulated indoles. acs.orgnih.gov These complex heterocyclic structures are of interest as potential chemoprobes.

The use of this compound facilitates the regioselective functionalization of the resulting indole core, particularly at the N-1 and C-2 positions. acs.orgnih.gov The initial multicomponent reaction directly installs substituents at these positions. acs.orgnih.gov Further modifications can be achieved through various cross-coupling reactions. For example, palladium-catalyzed reactions have been developed for the synthesis of 2-aroylindoles and 2-heteroaroylindoles from this compound. beilstein-journals.org This process involves a domino reaction of C,N-coupling, carbon monoxide insertion, and a Suzuki-Miyaura coupling. beilstein-journals.org

Table 1: Regioselective Functionalization of Indoles Derived from this compound

| Position(s) Functionalized | Method | Reactants | Catalyst System | Resulting Structure |

|---|---|---|---|---|

| N-1 and C-2 | Three-component tandem reaction | This compound, isocyanate, terminal alkyne | Cu/Pd | N-1 and C-2 functionalized indole |

| C-2 | One-pot palladium-catalyzed domino reaction | This compound, aryl- or heteroarylboronic ester, CO | Pd(PPh₃)₄ | 2-Aroyl- or 2-Heteroaroylindole |

Access to Bromo- and Chloro-Indoles

This compound is a valuable precursor for the synthesis of 2-bromo- and 2-chloroindoles. sci-hub.strsc.org A facile and efficient method involves the cesium carbonate-promoted intramolecular cyclization of N-methylsulfonyl-protected this compound. sci-hub.strsc.org This reaction proceeds in excellent yields under transition-metal-free conditions. sci-hub.strsc.org The methodology can also be extended to the synthesis of 2-chloroindoles from the corresponding 2-(2,2-dichlorovinyl)aniline derivative. sci-hub.strsc.org The reaction is believed to proceed through a key phenylethynyl bromide intermediate. rsc.org The amount of cesium carbonate used can control the formation of either 2-bromoindoles or 2-bromo-N-methylsulfonylindoles. sci-hub.st

The synthesis of unsymmetrical 2,3′-bisindoles can be achieved using this compound as a precursor for the 2-functionalized indole component. researchgate.netresearchgate.net A palladium-catalyzed coupling reaction between o-(2,2-dibromovinyl)aniline and an o-ethynylaniline (a precursor for the 3-functionalized indole) provides an efficient route to these complex frameworks. researchgate.netresearchgate.net This protocol demonstrates good functional group tolerance and can be scaled up. researchgate.net

Formation of Fused Nitrogen Heterocycles (e.g., 9H-Pyrimido[4,5-b]indoles, 9H-Pyrido[2,3-b]indoles)

This compound is instrumental in the synthesis of fused nitrogen heterocycles, including 9H-pyrimido[4,5-b]indoles and 9H-pyrido[2,3-b]indoles. A copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849) can selectively produce these compounds. acs.org The reaction outcome is controlled by factors such as the concentration of ammonia, the molar ratio of reactants, and the structure of the aldehyde. acs.org This method allows for the formation of multiple C-N bonds in a single step. mdpi.com

Table 2: Synthesis of Fused Nitrogen Heterocycles

| Target Heterocycle | Method | Key Reactants | Catalyst System |

|---|---|---|---|

| 9H-Pyrimido[4,5-b]indoles | One-pot multicomponent cascade | 1-Bromo-2-(2,2-dibromovinyl)benzenes, aryl aldehydes, aqueous ammonia | Copper |

| 9H-Pyrido[2,3-b]indoles | One-pot multicomponent cascade | 1-Bromo-2-(2,2-dibromovinyl)benzenes, aliphatic aldehydes, aqueous ammonia | Copper |

Intermediacy in the Synthesis of Ynamides and Alkynyl Compounds

While direct synthesis of ynamides and alkynyl compounds from this compound is not the primary application, its conversion to indole derivatives provides intermediates for such syntheses. The resulting functionalized indoles can be further elaborated. For instance, the enyne-urea derivatives formed in the multicomponent reaction are themselves complex alkynyl compounds that undergo further transformations. acs.orgnih.gov The core reactivity of this compound lies in its ability to form the indole ring system, which can then be a platform for introducing alkynyl and other functionalities.

Applications in Organometallic Chemistry and Rearrangement Reactions (e.g., Fritsch-Buttenberg-Wiechell rearrangement)

The unique structural attributes of this compound, particularly the presence of a gem-dibromoalkene moiety attached to an aniline (B41778) ring, render it a highly versatile precursor in both organometallic chemistry and classical rearrangement reactions. This substrate provides a gateway for the construction of a variety of complex heterocyclic and polycyclic aromatic systems through controlled, selective chemical transformations.

Palladium-Catalyzed Synthesis of Heterocycles

In the realm of organometallic chemistry, this compound and its derivatives are valuable starting materials for palladium-catalyzed cross-coupling reactions. These transformations leverage the reactivity of the carbon-bromine bonds to form new carbon-carbon and carbon-nitrogen bonds, facilitating the assembly of intricate molecular architectures.

A notable application is the synthesis of bisindoles, which are significant structural motifs in many natural products and pharmacologically active compounds. researchgate.net A palladium-catalyzed coupling reaction between o-(2,2-dibromovinyl)anilines and o-alkynylanilines has been developed to efficiently produce 2,3′-bisindoles. researchgate.net In this process, the o-(2,2-dibromovinyl)aniline serves as a precursor to a 2-functionalized indole, while the o-ethynylaniline acts as a precursor to a 3-functionalized indole. researchgate.net The reaction demonstrates high efficiency and good tolerance for various functional groups. researchgate.net

The optimization of reaction conditions is crucial for achieving high yields in these transformations. Key variables include the choice of palladium catalyst, base, and solvent. For instance, in the synthesis of a specific 2,3′-bisindole, a combination of a palladium catalyst and a suitable base in a solvent like 1,4-dioxane (B91453) proved to be highly effective. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,3′-Bisindole

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 53 |

| 2 | Pd(PPh₃)₄ (10) | NaOAc | DMF | 73 |

| 3 | Pd(PPh₃)₄ (10) | NaOAc | 1,4-dioxane | 78 |

| 4 | Pd₂(dba)₃/PPh₃ (10) | NaOAc | DMF | 76 |

This table is based on data from a study on the Pd-catalyzed synthesis of 2,3′-bisindoles, where o-(2,2-dibromovinyl)aniline and o-ethynylaniline derivatives were used as reactants. researchgate.net

Beyond bisindoles, palladium-catalyzed reactions involving similar gem-dibromoethenyl precursors are employed in the synthesis of other important heterocyclic structures like carbazoles and indoles through intramolecular C-H functionalization and C-N bond formation. nih.govmit.edu

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement and Related Cyclizations

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a classic organic reaction that transforms a 1,1-diaryl-2-halo-alkene into a 1,2-diaryl-alkyne upon treatment with a strong base. chemeurope.comwikipedia.org The mechanism involves the deprotonation of the vinylic hydrogen, followed by α-elimination to generate a vinyl carbene intermediate, which then undergoes a 1,2-aryl migration to yield the alkyne product. chemeurope.comwikipedia.org

While the classical FBW rearrangement involves 1,1-diaryl substrates, the underlying principle of generating an alkyne from a gem-dihaloalkene is a powerful tool. In the context of this compound, this type of reactivity can be harnessed to facilitate intramolecular cyclizations for the synthesis of indoles. An efficient, transition-metal-free method for synthesizing 2-bromoindoles utilizes 2-(gem-dibromovinyl)anilines as starting materials. rsc.org

In this process, a base such as cesium carbonate (Cs₂CO₃) promotes an intramolecular cyclization. rsc.org The proposed mechanism suggests that the reaction proceeds through a key phenylethynyl bromide intermediate, which is formed via a process analogous to the FBW rearrangement. This intermediate then undergoes a one-pot cyclization to form the 2-bromoindole ring system. rsc.org This method is notable for its mild conditions and excellent yields. The reaction's success is dependent on the nature of the substituent on the aniline nitrogen; electron-withdrawing groups like a methylsulfonyl group activate the substrate for efficient cyclization. rsc.org

Table 2: Synthesis of 2-Bromoindoles via Cs₂CO₃-Promoted Intramolecular Cyclization

| Substrate (N-substituent) | Product | Yield (%) |

|---|---|---|

| N-Methylsulfonyl | 2-Bromo-1-(methylsulfonyl)indole | 91 |

| N-Methylsulfonyl (4-CH₃ on aniline) | 5-Methyl-2-bromo-1-(methylsulfonyl)indole | 89 |

| N-Methylsulfonyl (4-OCH₃ on aniline) | 5-Methoxy-2-bromo-1-(methylsulfonyl)indole | 86 |

| N-Methylsulfonyl (4-COOCH₃ on aniline) | Methyl 2-bromo-1-(methylsulfonyl)indole-5-carboxylate | 86 |

This table presents selected results from the Cs₂CO₃-promoted synthesis of 2-bromoindoles from various substituted 2-(gem-dibromovinyl)-N-methylsulfonylanilines. rsc.org

The strategic application of both modern organometallic catalysis and classic rearrangement reactions highlights the synthetic power of this compound as a building block for constructing complex and biologically relevant molecules.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. semanticscholar.orgnih.gov For the synthesis and application of 2-(2,2-dibromoethenyl)aniline and its derivatives, future efforts will likely concentrate on creating more sustainable and efficient processes.

Solvent-Free or Aqueous Reaction Media

Traditional organic solvents often pose environmental and health risks. nih.gov A key goal in green chemistry is to replace these with more benign alternatives, such as water, or to conduct reactions in the absence of a solvent altogether. semanticscholar.orgnih.gov Future studies will likely explore the synthesis and subsequent reactions of this compound in aqueous media. organic-chemistry.orgresearchgate.net This approach not only reduces the use of volatile organic compounds but can also in some cases enhance reaction rates and selectivities. researchgate.net Solvent-free reaction conditions, often facilitated by microwave or ultrasound irradiation, represent another important direction. semanticscholar.orgrsc.org These techniques can lead to significantly shorter reaction times, higher yields, and reduced energy consumption. rsc.org

Enantioselective Synthesis Utilizing this compound Scaffolds

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, continues to drive innovation in asymmetric synthesis. The this compound framework serves as a valuable precursor for the construction of chiral molecules, especially indole-based structures. researchgate.net

Construction of Chiral Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry. The use of this compound provides a convergent and flexible route to variously substituted indoles. orgsyn.orgacs.org A major focus of future research will be the development of catalytic asymmetric methods to convert this achiral starting material into enantioenriched indole derivatives. mdpi.comoaepublish.com This can be achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the molecule or a prochiral intermediate derived from it. Recent work has demonstrated the potential for creating axially chiral indoles, a class of atropisomers with significant potential in catalysis and materials science. researchgate.netrsc.org Further exploration of chiral ligands and catalysts will be essential to broaden the scope and improve the enantioselectivity of these transformations. beilstein-journals.org

Development of Chiral Catalytic Systems

The development of novel chiral catalytic systems is paramount to advancing enantioselective synthesis. For transformations involving this compound, this includes the design of new chiral phosphine (B1218219) ligands for palladium catalysis or the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts. nih.govorganic-chemistry.orgnih.gov The synthesis of C-N axially chiral iodoarenes for use in hypervalent iodine chemistry also presents a promising frontier. nih.gov These catalysts can create a chiral environment around the substrate, directing the reaction to proceed with high stereocontrol. The ultimate goal is to develop highly efficient and selective catalysts that can be used in low loadings to produce optically active products in high yields and with excellent enantiomeric excess. nih.gov

Advanced Mechanistic Probing and Predictive Modeling for Novel Reactivity

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound, detailed mechanistic studies can uncover new reaction pathways and enable the prediction of reactivity and selectivity.

Future research in this area will likely involve a combination of experimental and computational techniques. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide crucial insights into the reaction pathway. rsc.org For instance, understanding the relative rates of oxidative addition at different C-Br bonds in this compound derivatives can inform the design of selective monocoupling reactions. scholaris.ca

Computational methods, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for elucidating reaction mechanisms. researchgate.netresearchgate.net These studies can model transition states, calculate activation barriers, and predict the stereochemical outcome of a reaction. researchgate.net By combining experimental data with predictive modeling, chemists can gain a deeper understanding of the factors that control reactivity and selectivity, paving the way for the rational design of new catalysts and the discovery of novel transformations of the this compound scaffold.

Expansion of Substrate Scope and Functional Group Tolerances

The versatility of this compound as a synthetic intermediate is largely defined by the range of substrates and functional groups it can tolerate in chemical transformations. Research has demonstrated its utility in palladium-catalyzed tandem reactions for the synthesis of highly functionalized indoles. acs.org These processes, which often involve intramolecular amination and intermolecular cross-coupling, are notable for their tolerance of diverse substitution patterns on the aniline (B41778) ring. acs.orgresearchgate.net

The development of robust catalytic systems has been pivotal in broadening the applicability of this compound. For instance, palladium-catalyzed methods have been successfully employed with a wide array of organoboron reagents, including aryl, alkenyl, and alkyl variants, showcasing a modular approach to complex indole synthesis. acs.org This tolerance allows for the construction of indoles with substituents at various positions (C2–C7). acs.org

Future research is expected to focus on further expanding this scope. This includes the incorporation of more complex and sensitive functional groups that are often challenging to preserve under typical cross-coupling conditions. The development of new ligands and catalyst systems, potentially involving metals other than palladium, could unlock new reaction pathways and allow for the use of previously incompatible substrates. One area of interest is the synthesis of 2-cyanoindoles from this compound derivatives, which has been shown to be feasible for a variety of free and N-protected anilines. scholaris.ca

The table below summarizes the functional groups and substrate classes that have been shown to be compatible with transformations involving this compound and its derivatives, based on findings from palladium-catalyzed indole synthesis.

Table 1: Tolerated Functional Groups and Substrates in Reactions of this compound Derivatives

| Category | Tolerated Group/Substrate | Reaction Type | Reference |

|---|---|---|---|

| Substituents on Aniline Ring | Electron-donating groups (e.g., methyl, methoxy) | Pd-catalyzed indole synthesis | acs.org |

| Electron-withdrawing groups (e.g., fluoro, chloro, bromo) | Pd-catalyzed indole synthesis | acs.orgbeilstein-journals.org | |

| Halogens (F, Cl, Br) for further functionalization | Pd-catalyzed indole synthesis | organic-chemistry.org | |

| Coupling Partners | Arylboronic acids | Suzuki Coupling | researchgate.net |

| Alkenylboronic acids | Suzuki Coupling | acs.org | |

| Alkylboronic acids | Suzuki Coupling | acs.org | |

| Terminal Alkynes | Sonogashira Coupling | beilstein-journals.org | |

| Allenes | Cyclization/Direct Arylation | researchgate.net | |

| Nitrogen Protection | N-H (unprotected) | Intramolecular Cyclization | organic-chemistry.org |

| N-Acyl | Cyclization/Coupling | N/A | |

| N-Sulfonyl | Intramolecular Cyclization | N/A |

This demonstrates a significant tolerance for both electron-rich and electron-poor aromatic systems, as well as various carbon-based nucleophiles. The compatibility with halogen substituents is particularly valuable, as it provides a handle for subsequent, orthogonal chemical modifications. organic-chemistry.org

Integration with Flow Chemistry for Scalable Synthesis

The transition from laboratory-scale batch synthesis to large-scale industrial production presents numerous challenges, including safety, reaction control, and efficiency. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers compelling solutions to these challenges and represents a significant avenue for the future application of this compound. mdpi.com

While specific reports on the flow synthesis of this compound itself are not prominent, the extensive use of this compound in producing indole derivatives makes it an ideal candidate for integration into continuous flow processes. mdpi.com Many syntheses involving this precursor are multi-step, palladium-catalyzed reactions, which are well-suited to flow chemistry. acs.orgresearchgate.net The advantages include precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.com

The synthesis of indole derivatives, the primary application of this compound, has already seen successful implementation in flow systems. For example, reductive carbonylation and reductive cyclization of related nitro precursors to form indoles have been effectively performed in continuous flow setups. mdpi.combeilstein-journals.org One study highlighted the use of a continuous flow system for the safe and effective synthesis of 2-arylindoles by managing pungent intermediates in situ. researchgate.net These examples provide a strong proof-of-concept for applying similar technologies to reactions starting from this compound.

A prospective flow process for synthesizing a functionalized indole from this compound could involve sequential reactor coils where the substrate is first subjected to an intramolecular cyclization, followed by injection of a second reagent (e.g., a boronic acid) for a cross-coupling reaction in a subsequent reactor module. This telescoping of reaction steps would minimize manual handling and purification of intermediates, leading to a more streamlined and efficient process. The scalability of such a protocol has been demonstrated for related indole syntheses, suggesting its viability for producing significant quantities of desired products derived from this compound. researchgate.net

The integration of flow chemistry would not only facilitate scalable synthesis but also enable the exploration of novel reaction conditions (e.g., high-temperature/high-pressure) that are difficult to achieve safely in batch reactors, potentially unlocking new reactivity and expanding the synthetic utility of this compound even further. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the 2,2-dibromoethenyl group into aniline derivatives?

- Methodological Answer : The 2,2-dibromoethenyl group can be introduced via bromination of ethenyl precursors using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Alternatively, palladium-catalyzed coupling reactions (e.g., Heck or Suzuki-Miyaura) may attach pre-brominated vinyl fragments to the aniline core. Stoichiometric control and low temperatures (0–5°C) are critical to avoid over-bromination or side reactions. For example, bromination of styrene derivatives followed by amination has been used in analogous systems .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing 2-(2,2-dibromoethenyl)aniline?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions, with bromine-induced deshielding (~7.5–8.5 ppm for aromatic protons). 2D NMR (COSY, HSQC) resolves coupling patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 307.86 for C₈H₆Br₂N).

- X-ray Crystallography : Resolves bond angles and dihedral angles, as demonstrated for structurally related dibromoethenyl compounds .

Q. How does the electron-withdrawing dibromoethenyl group influence the reactivity of aniline in electrophilic substitution reactions?

- Methodological Answer : The dibromoethenyl group deactivates the aromatic ring via electron withdrawal, directing electrophiles to meta positions. Reactivity can be assessed using nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄) under controlled conditions, followed by HPLC analysis to quantify regioselectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Contradictions often arise from variable catalyst purity or solvent effects. Researchers should:

- Use Design of Experiments (DoE) to test parameters (e.g., Pd catalyst loading, solvent polarity).

- Analyze byproducts via HPLC-MS to identify competing pathways (e.g., debromination or dimerization).

- Reproduce literature conditions with strict inert-atmosphere controls .

Q. How can computational modeling predict the stability of this compound under catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Br bonds, identifying susceptibility to homolytic cleavage. Molecular dynamics simulations model thermal stability in solvents like DMF or THF. For example, studies on deltamethrin (containing a dibromoethenyl group) show degradation pathways via radical intermediates .

Q. What methodologies assess the compound’s potential in conductive polymer synthesis?

- Methodological Answer : Incorporate this compound into polyaniline (PANI) derivatives via oxidative polymerization (e.g., ammonium persulfate in HCl). Characterize conductivity using four-point probe measurements and compare with unmodified PANI. FTIR and UV-Vis spectroscopy track conjugation length changes .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Store in amber glass at 2–8°C under nitrogen to prevent photodegradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.